

physicochemical properties of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Cat. No.:	B1597971

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone**

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive framework for the detailed physicochemical characterization of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone**, a compound of interest for its potential applications in medicinal chemistry. We delve into the core principles and provide actionable, field-proven protocols for determining its structural integrity, purity, and key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust data package for this or structurally related compounds.

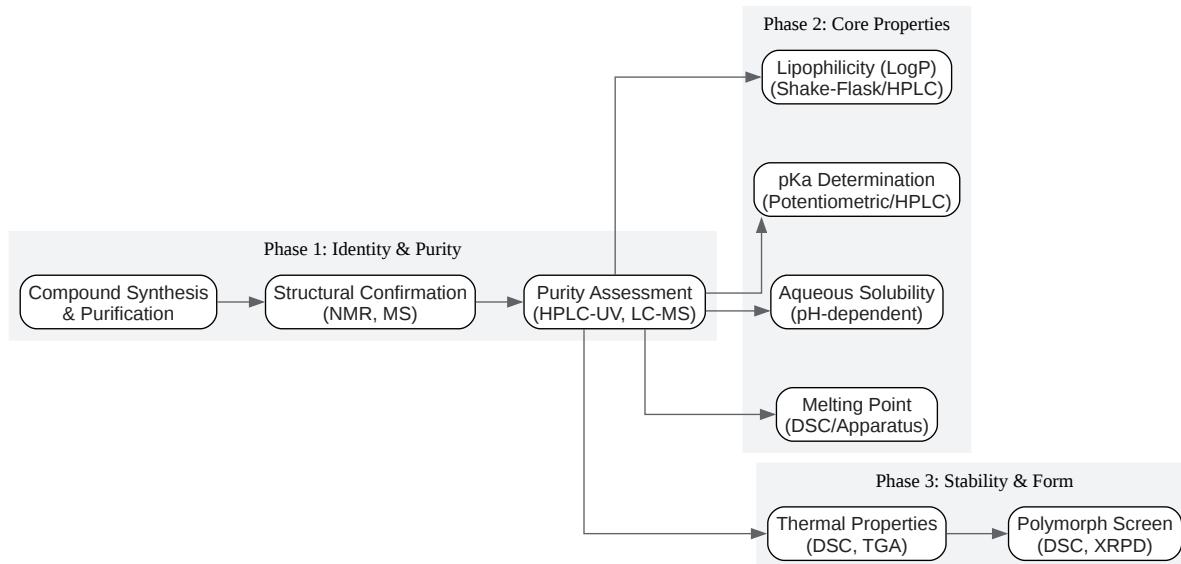
Introduction and Compound Overview

(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone is a small molecule featuring a primary aromatic amine, an amide linkage, and a substituted piperidine ring. This unique combination of functional groups suggests its potential as a versatile scaffold in drug discovery. The primary amine can act as a key hydrogen bond donor or a site for further chemical modification, while

the amide provides structural rigidity and the lipophilic 2-methylpiperidine moiety can influence cell permeability and metabolic stability.

A comprehensive physicochemical profile is the bedrock upon which all subsequent preclinical and clinical development is built. It informs formulation strategies, aids in the interpretation of biological data, and is a critical component of any regulatory submission. This guide outlines the logical workflow and experimental methodologies required to build such a profile.

Chemical Identity:


- IUPAC Name: **(4-aminophenyl)(2-methylpiperidin-1-yl)methanone**
- Molecular Formula: C₁₃H₁₈N₂O
- Molecular Weight: 218.30 g/mol
- CAS Number: While a specific CAS number for the 2-methyl isomer is not readily available in public databases, the related compound (4-amino-phenyl)-piperidin-1-yl-methanone is registered under CAS 42837-37-6. Extreme care must be taken to ensure the identity of the specific isomer under investigation.

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone**

Analytical Workflow for Physicochemical Characterization

A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates the interdependent nature of these analyses, starting from initial structural confirmation to detailed property evaluation.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for physicochemical characterization.

Core Physicochemical Properties: Data Summary

The following table summarizes the essential physicochemical properties for **(4-Aminophenyl)
(2-methylpiperidin-1-yl)methanone**. Where experimental data is unavailable, this table serves as a template for data acquisition.

Property	Method	Expected Value/Result	Significance in Drug Development
Melting Point (°C)	Differential Scanning Calorimetry (DSC) or Capillary Method	To be determined experimentally. Expected to be a crystalline solid with a sharp melting point.	Indicator of purity; influences dissolution rate and stability. [1]
	pH-Metric Titration / Shake-Flask Method	Expected to be low in neutral pH, increasing in acidic conditions due to protonation of the amine groups.	Crucial for absorption and bioavailability; guides formulation development. [2] [3]
	Potentiometric Titration or HPLC-based methods	Two pKa values expected: one for the aromatic amine (approx. 4-5) and one for the piperidine nitrogen (approx. 9-11).	Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. [4] [5]
LogP (Octanol/Water)	Shake-Flask Method or Reverse-Phase HPLC	To be determined. Expected to be moderately lipophilic.	Predicts membrane permeability and potential for non-specific binding. [6]

Methodologies for Structural & Purity Analysis

Structural Confirmation via Spectroscopy

Expertise & Rationale: Before measuring any physical properties, it is imperative to confirm that the chemical structure of the synthesized material is correct. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous structural elucidation. Infrared (IR) spectroscopy serves as a rapid, complementary technique to verify the presence of key functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Will confirm the number and connectivity of protons. Expected signals include distinct aromatic protons (doublets in the 6.5-7.5 ppm region), a broad singlet for the NH₂ protons (3-5 ppm), and a complex set of aliphatic signals for the 2-methylpiperidine ring.[7][8][9][10] The protons adjacent to the nitrogen will be shifted downfield.[7]
- ¹³C NMR: Will show the number of unique carbon environments. Key signals include the carbonyl carbon (amide, ~170 ppm), aromatic carbons, and the aliphatic carbons of the piperidine ring, which are sensitive to the conformation and substitution.[11][12][13][14]
- Mass Spectrometry (MS):
 - Rationale: MS is used to determine the molecular weight with high accuracy, confirming the elemental composition.[15][16][17][18] High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within 5 ppm.[17]
 - Expected Result: An electrospray ionization (ESI) source in positive ion mode should readily show the protonated molecule [M+H]⁺ at m/z 219.31. Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns, providing further structural confirmation.[15]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Rationale: Provides a quick fingerprint of the molecule by identifying characteristic vibrations of functional groups.
 - Expected Peaks:
 - N-H Stretch (Amine): Two distinct sharp peaks around 3300-3500 cm⁻¹ for the primary aromatic amine.[19]
 - C=O Stretch (Amide): A strong, sharp absorption around 1630-1680 cm⁻¹.[20][21][22]
 - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
 - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Trustworthiness Rationale: Purity is a critical parameter as even small amounts of impurities can significantly alter physicochemical measurements (e.g., melting point depression) and biological activity.^[1] A well-developed HPLC method provides a reliable and quantitative measure of purity.

Detailed Experimental Protocol: HPLC Purity Assessment

- **Instrumentation:** HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- **Sample Preparation:** Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
 - Gradient Elution:
 - 0-2 min: 5% B

- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-22 min: 5% B (re-equilibration)
- Data Analysis: Integrate the area of all peaks detected. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
 - Purity (%) = $(\text{Area_main_peak} / \text{Total_Area_all_peaks}) * 100$

Methodologies for Core Physicochemical Properties

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental thermal property. A sharp melting range (typically $< 2 \text{ }^{\circ}\text{C}$) is a strong indicator of high purity for a crystalline solid.[23][24] Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than a simple capillary apparatus, including the enthalpy of fusion.

Detailed Experimental Protocol: DSC Analysis

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
- Thermal Program:
 - Equilibrate at $25 \text{ }^{\circ}\text{C}$.
 - Ramp the temperature from $25 \text{ }^{\circ}\text{C}$ to a temperature well above the expected melting point (e.g., $250 \text{ }^{\circ}\text{C}$) at a rate of $10 \text{ }^{\circ}\text{C}/\text{min}$.
 - Use an inert nitrogen purge gas (50 mL/min).

- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting event. The peak of the endotherm corresponds to the complete melting of the sample.

Aqueous Solubility

Expertise & Rationale: Solubility is a cornerstone of drug development. For an ionizable compound like **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone**, solubility is highly dependent on pH. Therefore, it must be measured across a physiologically relevant pH range. The shake-flask method, though time-consuming, remains the gold standard for determining equilibrium solubility.^[3]

Detailed Experimental Protocol: pH-Dependent Solubility (Shake-Flask Method)

- Materials: A series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0), HPLC vials, shaker/incubator.
- Procedure:
 - Add an excess amount of the solid compound to vials containing each buffer (ensure solid is visible).
 - Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C) with constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).
 - After incubation, allow the samples to settle.
 - Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
 - Dilute the filtered supernatant with the mobile phase and quantify the concentration using a pre-validated HPLC method (as described in section 4.2) against a standard curve.
- Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Dissociation Constant (pKa)

Expertise & Rationale: The pKa values dictate the charge state of the molecule at a given pH. The presence of two basic nitrogens (aromatic and piperidine) means two pKa values must be

determined. For compounds with poor water solubility, traditional potentiometric titration can be challenging. An HPLC-based method, which relies on the differential retention of ionized and non-ionized species, is an excellent alternative.[4][25][26]

Detailed Experimental Protocol: pKa Determination by HPLC

- Principle: The retention time of an ionizable compound on a reverse-phase column changes as a function of the mobile phase pH. A plot of retention time vs. pH yields a sigmoidal curve, and the inflection point corresponds to the pKa.[25]
- Procedure:
 - Prepare a series of mobile phase buffers with finely spaced pH values spanning the expected pKa ranges (e.g., from pH 2.0 to 12.0 in 0.5 pH unit increments).
 - For each pH, perform an isocratic HPLC run using a fixed percentage of organic modifier (e.g., 40% Acetonitrile).
 - Inject the sample and record the retention time at each mobile phase pH.
- Data Analysis: Plot the retention time (or capacity factor, k') against pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa. Two inflection points are expected for this molecule.

Lipophilicity (LogP)

Expertise & Rationale: The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.[6] The shake-flask method is the definitive technique.[6]

Detailed Experimental Protocol: LogP Determination (Shake-Flask Method)

- Materials: n-Octanol (HPLC grade), water (HPLC grade), separatory funnels or vials.
- Pre-equilibration: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
- Procedure:

- Prepare a stock solution of the compound in the aqueous phase.
- Add a known volume of the stock solution to a known volume of the octanol phase in a vial (e.g., 2 mL of each).
- Agitate the mixture vigorously for 1-2 hours to allow for partitioning.[\[27\]](#)
- Centrifuge the vials to ensure complete phase separation.
- Carefully sample both the aqueous and octanol layers.
- Determine the concentration of the compound in each phase using a validated HPLC method.

- Calculation:
 - Partition Coefficient (P) = [Concentration in Octanol] / [Concentration in Water]
 - $\text{LogP} = \log_{10}(P)$

Thermal Stability Analysis

Expertise & Rationale: Understanding a compound's thermal stability is crucial for handling, storage, and formulation (e.g., during processes like milling or spray drying).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used for this purpose.[\[28\]](#)[\[29\]](#) TGA measures changes in mass as a function of temperature, while DSC measures heat flow.[\[29\]](#)[\[30\]](#)

- Thermogravimetric Analysis (TGA):
 - Purpose: To determine the temperature at which the compound begins to decompose. It can also quantify the presence of residual solvents or water.[\[28\]](#)
 - Procedure: A small sample is heated on a sensitive microbalance in a furnace under a controlled atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature.

- Expected Result: A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will be observed.
- Differential Scanning Calorimetry (DSC):
 - Purpose: In addition to melting point, DSC can detect other thermal events such as glass transitions (for amorphous material), crystallization, and solid-state phase transitions (polymorphism).[28][31] This information is vital for identifying the most stable solid form of the drug.
 - Procedure: As described in section 5.1. Heat-cool-heat cycles can be employed to investigate amorphous content and polymorphic transitions.

Conclusion

The comprehensive physicochemical characterization of **(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone**, as outlined in this guide, is a non-negotiable step in its evaluation as a potential drug candidate. By systematically applying the described spectroscopic, chromatographic, and thermal analysis techniques, researchers can build a robust data package that confirms the molecule's identity and purity and defines its core properties of solubility, pKa, lipophilicity, and stability. This foundational knowledge is indispensable for making informed decisions throughout the drug development pipeline, ultimately increasing the probability of success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. creative-bioarray.com [creative-bioarray.com]
- 6. acdlabs.com [acdlabs.com]
- 7. fiveable.me [fiveable.me]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 18. zefsci.com [zefsci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 24. athabascau.ca [athabascau.ca]
- 25. academic.oup.com [academic.oup.com]
- 26. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 27. enamine.net [enamine.net]
- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 29. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 30. youtube.com [youtube.com]

- 31. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- To cite this document: BenchChem. [physicochemical properties of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597971#physicochemical-properties-of-4-aminophenyl-2-methylpiperidin-1-yl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com